N-(4-fluorophenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylsulfamoyl phenyl group, and a tetrahydrophthalazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide typically involves multiple steps:
Formation of the Tetrahydrophthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrophthalazinone ring.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Methylsulfamoyl Phenyl Group: This step often involves sulfonation reactions followed by coupling with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydrophthalazinone core, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and sulfonated aromatic systems.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural complexity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the sulfonamide group may inhibit enzyme activity by mimicking natural substrates. The tetrahydrophthalazinone core provides structural rigidity, facilitating precise interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N’-(3-(4-(methylthio)phenyl)ureido)oxamide
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
Compared to similar compounds, N-(4-fluorophenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide stands out due to its combination of a fluorophenyl group, a sulfonamide group, and a tetrahydrophthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C24H25FN4O4S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C24H25FN4O4S/c1-15-7-8-16(13-21(15)34(32,33)26-2)23-19-5-3-4-6-20(19)24(31)29(28-23)14-22(30)27-18-11-9-17(25)10-12-18/h7-13,26H,3-6,14H2,1-2H3,(H,27,30) |
InChI Key |
FUWVMBFVLPMWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)NC |
Origin of Product |
United States |
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